molecular formula C11H11NO3 B168886 Methyl 7-methoxy-1H-indole-4-carboxylate CAS No. 153276-72-3

Methyl 7-methoxy-1H-indole-4-carboxylate

Cat. No. B168886
CAS RN: 153276-72-3
M. Wt: 205.21 g/mol
InChI Key: VFDQIHFLPLWQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 7-methoxy-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Chemical Reactions Analysis

“this compound” can act as a reactant for the preparation of various compounds. For instance, it can be used for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It can also be used for the preparation of cytotoxic agents against multidrug-resistant cancer cells .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 68-71°C . Its empirical formula is C10H9NO2, and its molecular weight is 175.18 . The compound has a density of 1.126 g/mL at 25 °C .

Scientific Research Applications

Indole Synthesis

Indole compounds, including derivatives like Methyl 7-methoxy-1H-indole-4-carboxylate, are of significant interest in organic chemistry due to their presence in a wide range of natural products and pharmaceuticals. The synthesis of indoles has been a key area of research, aiming to develop efficient and versatile methods. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a framework for classifying all indole syntheses methods. This classification is crucial for understanding the strategic approaches to constructing the indole nucleus, which is foundational for synthesizing specific derivatives like this compound (Taber & Tirunahari, 2011).

Pharmacological Applications

Indole derivatives exhibit a wide range of pharmacological activities. For instance, osthole, a coumarin derivative found in several medicinal plants, demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These activities are attributed to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlighting the therapeutic potential of indole derivatives in multitarget alternative medicine (Zhang et al., 2015).

Industrial Applications

Indole derivatives also find applications in industrial settings. For example, the synthesis of fatty acid methyl esters, which are crucial in biodiesel production, can be catalyzed by derivatives of indoles. Bannon et al. (1982) discuss the development of rapid procedures for methanolysis of fats and oils, a process that could potentially be optimized by employing catalysts derived from indole compounds, showcasing the utility of such derivatives in enhancing industrial chemical processes (Bannon et al., 1982).

Safety and Hazards

“Methyl 7-methoxy-1H-indole-4-carboxylate” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

methyl 7-methoxy-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQIHFLPLWQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)OC)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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